molecular formula C15H13N3OS B4399227 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B4399227
M. Wt: 283.4 g/mol
InChI Key: PVLHLLXEWUZKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The compound this compound is of particular interest due to its potential therapeutic properties and its role in scientific research.

Chemical Reactions Analysis

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as DNA gyrase or dihydrofolate reductase, leading to the disruption of essential cellular processes in bacteria . In cancer cells, it may induce apoptosis by targeting specific signaling pathways and proteins involved in cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-5-6-10(2)13-12(9)17-15(20-13)18-14(19)11-4-3-7-16-8-11/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLHLLXEWUZKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
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N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 3
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 4
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N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 5
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 6
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

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